N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide
Description
N,N-Dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a phenyl group at the 2-position and a benzenesulfonamide moiety at the 4-position. This compound is of interest due to its structural similarity to pharmacologically active molecules, particularly those targeting enzymes or receptors where sulfonamides and heterocyclic rings play critical roles. Below, we compare its structural, synthetic, and physicochemical properties with those of closely related compounds.
Properties
Molecular Formula |
C17H16N2O2S2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S2/c1-19(2)23(20,21)15-10-8-13(9-11-15)16-12-22-17(18-16)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
GBVZOHGUNLOVRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 2-phenyl-1,3-thiazole can be prepared by reacting phenacyl bromide with thiourea under reflux conditions in ethanol.
-
Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the thiazole derivative with N,N-dimethylbenzenesulfonamide. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the sulfonamide, facilitating nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: HNO3/H2SO4 for nitration, halogens for halogenation.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines.
Substitution: Nitro, halogenated, or other substituted aromatic derivatives.
Scientific Research Applications
1.1 Antidiabetic Properties
Research has highlighted the potential of N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide as an antidiabetic agent. A study demonstrated that derivatives of benzenesulfonamide, including those similar to this compound, exhibited significant hypoglycemic effects in streptozotocin-induced diabetic rats. These compounds showed comparable efficacy to glibenclamide, a well-established antidiabetic drug . The structural modifications of the thiazole moiety are believed to enhance the biological activity of these compounds.
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Sulfonamides, including derivatives like this compound, have shown promise against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and survival .
Therapeutic Potential
3.1 Anticancer Applications
Recent studies have begun to explore the anticancer potential of sulfonamide derivatives, including this compound. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncology .
3.2 Enzyme Inhibition Studies
Inhibitory studies against key enzymes such as α-glucosidase and acetylcholinesterase have been conducted with sulfonamide derivatives. These studies aim to elucidate their potential in treating conditions like type 2 diabetes mellitus and Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby acting as an antimicrobial agent.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thiazole vs. Oxazole: Target Compound: Contains a 1,3-thiazole ring (sulfur at position 1, nitrogen at position 3) with a 2-phenyl substituent . Analog (Oxazole): N,N-Dimethyl-4-[(5-phenyl-1,3-oxazol-2-yl)amino]benzenesulfonamide () replaces sulfur with oxygen.
Benzofuran Replacement :
Substituent Variations
*Estimated based on molecular formula C₁₇H₁₇N₃O₂S₂.
Spectral Differences
- IR Spectroscopy: The target compound lacks C=O stretches (~1660–1680 cm⁻¹), distinguishing it from hydrazinecarbothioamide precursors (). NH stretches (~3150–3400 cm⁻¹) are absent in the target compound due to N,N-dimethylation, unlike non-methylated analogs (e.g., ) .
- ¹H-NMR :
- Dimethyl groups on the sulfonamide nitrogen in the target compound produce a singlet at ~2.8–3.0 ppm, absent in analogs with NH or methylene bridges.
Solubility and Lipophilicity
Electronic Effects
- N,N-Dimethyl Group: Electron-donating dimethylamino group may reduce sulfonamide acidity (pKa ~8–9) compared to unsubstituted sulfonamides (pKa ~10) .
Biological Activity
N,N-Dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and various case studies demonstrating its efficacy.
- Molecular Formula : C15H16N2O2S
- Molecular Weight : 288.36 g/mol
- CAS Registry Number : Not specifically listed, but related compounds can be referenced for context.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available thiazole derivatives. The process usually includes:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group is performed via nucleophilic substitution methods.
Antitumor Activity
This compound has been studied for its antitumor properties. Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
The presence of the thiazole moiety is critical for enhancing cytotoxicity, as demonstrated in structure-activity relationship studies where modifications to the thiazole or phenyl groups resulted in varying degrees of potency against cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising results in antimicrobial assays. A study reported that several thiazole-containing compounds exhibited comparable antimicrobial activity to standard antibiotics like norfloxacin. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have indicated that certain analogs can inhibit lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. Compounds exhibiting high selectivity against 12-lipoxygenase (12-LOX) were noted for their potential in treating inflammatory diseases .
Case Studies
-
Case Study on Antitumor Efficacy :
A recent investigation evaluated the effect of this compound on breast cancer cell lines. The study found that the compound induced apoptosis through mitochondrial pathways and significantly reduced cell viability at concentrations below 10 µM. -
Case Study on Antimicrobial Properties :
Another study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating a strong potential for development as an antibacterial agent. -
Clinical Relevance :
Ongoing clinical trials are exploring the use of thiazole derivatives in combination therapies for cancer treatment, focusing on enhancing efficacy while minimizing side effects.
Q & A
Q. Q: What synthetic strategies are effective for preparing N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide?
A: The compound is synthesized via a multi-step approach:
Thiazole Ring Formation : Cyclize benzothioamide derivatives with α-bromo ketones (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol under reflux to form the 2-phenylthiazole core .
Sulfonamide Functionalization : React the thiazole intermediate with 4-chloro-N,N-dimethylbenzenesulfonamide via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) at 80–100°C.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Yield optimization (~60–70%) requires strict stoichiometric control .
Structural Elucidation
Q. Q: How is the molecular structure validated post-synthesis?
A: Key methods include:
- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) with anisotropic displacement parameters and hydrogen bonding analysis .
- ORTEP-3 Visualization : Generate 3D thermal ellipsoid plots to confirm bond lengths/angles and detect steric clashes .
- Spectroscopy :
Computational Modeling
Q. Q: Which computational tools predict electronic properties and reactivity?
A:
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., sulfonamide S=O groups as H-bond acceptors) .
- DFT (B3LYP/6-311+G(d,p)) : Optimize geometry, compute HOMO-LUMO gaps (~4.5 eV for sulfonamide derivatives), and simulate UV-Vis spectra (TD-DFT with IEFPCM solvation model) .
- Topological Analysis (AIM) : Assess bond critical points (BCPs) to quantify weak interactions (e.g., C–H···π interactions in crystal packing) .
Pharmacological Applications
Q. Q: How is this compound evaluated for target selectivity in ion channel studies?
A:
- In Vitro Patch-Clamp Assays : Test inhibition of NaV1.7 (IC50 ~50 nM) vs. NaV1.5 (IC50 >1 µM) to confirm subtype selectivity .
- Structural Analogues : Compare with diaryl ether sulfonamides (e.g., PF-05089771) to identify critical substituents (e.g., dimethyl groups reduce CYP3A4 inhibition) .
- Microdose Pharmacokinetics : Use human microdose studies (14C-labeled compound) to predict clearance rates and optimize dosing .
Advanced Data Contradictions
Q. Q: How to resolve discrepancies between computational solubility predictions and experimental assays?
A:
- Solubility Analysis :
- Predicted : COSMO-RS models estimate logS ≈ -4.5 (poor aqueous solubility).
- Experimental : Adjust formulations using co-solvents (e.g., 10% DMSO/PEG-400) or salt formation (e.g., sodium sulfonate).
- Validation : Cross-check with HPLC-UV (λ = 254 nm) and nephelometry to quantify precipitation thresholds .
Methodological Best Practices
Q. Q: What protocols ensure reproducibility in biological assays?
A:
- Positive Controls : Include known NaV inhibitors (e.g., tetrodotoxin) to validate assay conditions .
- Crystallography : Apply SHELXD for phase refinement and PLATON for twinning detection to avoid structural artifacts .
- Docking Validation : Use AutoDock Vina with flexible side chains and grid parameters (20 Å × 20 Å × 20 Å) centered on NaV1.7 voltage-sensing domains .
Structure-Activity Relationships (SAR)
Q. Q: How do substituents modulate biological activity?
A:
| Substituent | Effect on NaV1.7 IC50 | Metabolic Stability (t1/2) |
|---|---|---|
| N,N-Dimethyl | Improves selectivity | Increases (CYP2C9 t1/2 >2h) |
| 2-Phenylthiazole | Enhances potency | Reduces clearance (Cl <10 mL/min/kg) |
| Para-Sulfonamide | Critical for binding | No significant CYP inhibition |
Rational design prioritizes dimethyl groups for metabolic stability and thiazole-phenyl motifs for target engagement .
Advanced Docking Studies
Q. Q: How to optimize docking protocols for voltage-gated ion channels?
A:
- Protein Preparation : Use homology models (e.g., NaV1.7 based on PDB: 5LOF) with optimized protonation states (H++ server) .
- Ligand Parameterization : Assign RESP charges (Gaussian 16) and validate torsional barriers with MP2/cc-pVTZ.
- Ensemble Docking : Screen multiple receptor conformations (MD snapshots) to account for channel flexibility .
Electron Distribution Analysis
Q. Q: How do electron localization features influence reactivity?
A:
- ELF Analysis : High localization (>0.85) at sulfonamide oxygen indicates strong H-bond acceptor capacity .
- NBO Charges : Sulfur (S=O) carries partial negative charge (≈-0.5 e), driving interactions with NaV1.7 arginine residues .
In Vivo Profiling
Q. Q: What strategies address pharmacokinetic challenges in animal models?
A:
- CYP Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation at N,N-dimethyl groups) .
- Plasma Protein Binding (PPB) : Equilibrium dialysis shows >90% binding, necessitating dose adjustments for free fraction .
- Metabolite ID : LC-MS/MS detects primary metabolites (e.g., hydroxylated thiazole) in rat plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
